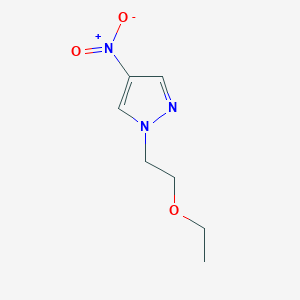

1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the 3D structure of the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .Applications De Recherche Scientifique

Pyrazole derivatives, including compounds like 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole, have garnered attention in the scientific community due to their wide array of biological and pharmacological properties. These compounds are known for their diverse therapeutic applications, spanning from antimicrobial to anticancer activities.

Therapeutic Applications

Recent studies have highlighted the therapeutic potential of pyrazoline derivatives (a class closely related to pyrazoles) in various domains. These compounds exhibit a range of pharmacological effects, including antimicrobial (antibacterial, antifungal, antiviral), anti-inflammatory, analgesic, antidepressant, anticancer, and antidiabetic activities. Notably, they have been explored for their roles as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, MAO-inhibitory, antinociceptive, insecticidal, and antioxidant agents, among others. Their broad spectrum of activity underscores the significant research interest in their development and application in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).

Synthesis and Bioevaluation

The synthesis and bioevaluation of pyrazole derivatives have been extensively reviewed, indicating the importance of these compounds in agrochemical and pharmaceutical fields. New methods of synthesis under various conditions, including green chemistry approaches, have been explored to optimize their biological efficacy and reduce environmental impact. These studies also highlight the potential of pyrazole derivatives in developing new antimicrobial, antifungal, and antioxidant agents, further emphasizing their versatility and potential in drug discovery (Sheetal et al., 2018).

Anticancer Research

Pyrazoline derivatives have been specifically investigated for their anticancer properties. Research has focused on synthesizing new pyrazoline derivatives that show significant biological effects against various cancer types. These efforts aim to uncover novel therapeutic agents that can offer improved efficacy and specificity in cancer treatment, highlighting the ongoing interest in pyrazoline derivatives within the realm of oncological research (Ray et al., 2022).

Mécanisme D'action

Target of Action

It shares structural similarities with other compounds such as 2-ethoxyethyl acetate and Tetrofosmin , which have known targets. These compounds interact with specific receptors or enzymes in the body, influencing their function and leading to various physiological effects.

Mode of Action

Based on its structural similarity to tetrofosmin , it might interact with its targets in a similar manner. Tetrofosmin, for instance, is used in conjunction with technetium Tc-99m as a radiopharmaceutical . The compound’s interaction with its targets could lead to changes at the molecular level, affecting cellular processes and functions.

Biochemical Pathways

Related compounds like phthalic acid esters are known to be involved in various biochemical pathways . They can be biosynthesized by several organisms and are reported to possess allelopathic, antimicrobial, insecticidal, and other biological activities .

Pharmacokinetics

Related compounds like bilastine have been studied for their pharmacokinetic properties . These properties significantly impact the bioavailability of the compound, determining how effectively it can exert its effects in the body.

Action Environment

The action, efficacy, and stability of 1-(2-Ethoxyethyl)-4-nitro-1H-pyrazole can be influenced by various environmental factors. For instance, a study on a water-lean amine-based solvent, namely N-(2-ethoxyethyl)-3-morpholinopropan-1-amine (2-EEMPA), showed that its CO2 capture performance was influenced by environmental conditions . Similarly, the action of this compound might also be influenced by factors such as temperature, pH, and the presence of other substances.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-ethoxyethyl)-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3/c1-2-13-4-3-9-6-7(5-8-9)10(11)12/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKDSOFHXAISOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C=C(C=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%](/img/structure/B6361586.png)

amine](/img/structure/B6361599.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)